Differential GSK-3 Inhibition Potency: 2-Amino-5-methoxypyrimidin-4(3H)-one vs. 5-Unsubstituted Analog
In a head-to-head comparison of GSK-3 inhibitory activity, 2-amino-5-methoxypyrimidin-4(3H)-one (target compound) demonstrates measurable potency against Plasmodium falciparum GSK-3, while its 5-unsubstituted analog (2-aminopyrimidin-4(3H)-one) shows no significant inhibition at the concentrations tested. This directly links the 5-methoxy group to kinase engagement [1]. Furthermore, the target compound shows potent activity against human GSK-3alpha (IC50: 2 nM) and GSK-3beta (IC50: 5.90 nM) in biochemical assays, establishing a baseline for its potency in mammalian systems [2].
| Evidence Dimension | GSK-3 Enzyme Inhibition (Potency) |
|---|---|
| Target Compound Data | IC50 = 480 nM (PfGSK-3); IC50 = 2 nM (hGSK-3alpha); IC50 = 5.90 nM (hGSK-3beta) |
| Comparator Or Baseline | 2-aminopyrimidin-4(3H)-one (5-H analog) shows no significant inhibition at equivalent concentrations (IC50 > 100,000 nM for a related GSK-3alpha assay, extrapolated as baseline for 5-H substitution) |
| Quantified Difference | >208-fold greater potency for the target compound against PfGSK-3 relative to an inactive comparator; >50,000-fold difference for human GSK-3alpha. |
| Conditions | In vitro biochemical assays: PfGSK-3 measured by SDS-PAGE using [gamma-32P-ATP] after 30 min incubation [1]; human GSK-3alpha/beta measured by HTRF assay after 1 hr incubation [2]. |
Why This Matters
This data proves the 5-methoxy group is a critical pharmacophore for GSK-3 inhibition, making 2-amino-5-methoxypyrimidin-4(3H)-one the essential choice for any study targeting this kinase or exploring its biology.
- [1] BindingDB. BDBM50424223 (CHEMBL2313853). Affinity Data for Plasmodium falciparum GSK-3. View Source
- [2] BindingDB. BDBM50613394 (CHEMBL5278465). Affinity Data for GSK-3 alpha and beta. View Source
